molecular formula C9H12F7I B1307714 1,1,1,2,2,3,3-Heptafluoro-5-iodononane CAS No. 755-48-6

1,1,1,2,2,3,3-Heptafluoro-5-iodononane

Cat. No.: B1307714
CAS No.: 755-48-6
M. Wt: 380.08 g/mol
InChI Key: OREPMMRTKSCBPA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a perfluorinated alkyl iodide with the molecular formula C₉H₈F₇I. The compound features a partially fluorinated carbon chain with iodine at position 5, making it a candidate for applications in surfactants, polymer synthesis, or as a reactive intermediate in organofluorine chemistry.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPMMRTKSCBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404578
Record name 1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755-48-6
Record name 1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane typically involves the iodination of a fluorinated nonane precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Organic solvents such as dichloromethane or chloroform

    Catalyst: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-5-iodononane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

    Reduction Reactions: The compound can be reduced to form non-fluorinated or partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield fluorinated alcohols, while reduction can produce partially fluorinated alkanes .

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodononane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways and processes. For example, the compound’s fluorinated groups can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variations

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (C₅H₄F₇I)
  • Molecular Weight : 323.98 g/mol .
  • Physical Properties: Shorter chain length reduces hydrophobicity and boiling point compared to nonane derivatives.
  • Reactivity : The iodine at position 5 enhances susceptibility to nucleophilic substitution (e.g., in Suzuki couplings) .
  • Hazard Profile : Classified as an irritant (Risk Code Xi) with WGK Germany 3 (high water hazard) .
1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane (C₇H₈F₇I)
  • Molecular Weight : 352.03 g/mol .
  • Distinctive Features : Increased chain length improves thermal stability and reduces volatility compared to the pentane analog.
  • Applications : Likely used in fluoropolymer synthesis or as a surfactant precursor due to balanced hydrophobicity and reactivity .
1,1,1,2,2,3,3-Heptafluoro-5-iodononane (C₉H₈F₇I)
  • Inferred Properties : Longer chain length (9 carbons) suggests higher molecular weight (~380–400 g/mol), lower solubility in polar solvents, and enhanced thermal stability.
  • Positional Effects : Iodine at position 5 may reduce steric hindrance compared to terminal iodides, favoring specific substitution pathways.

Substituent Variations

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane (C₇H₈F₇NO₂)
  • Key Difference: Nitro group (-NO₂) replaces iodine, introducing strong electron-withdrawing effects.
  • Reactivity : Nitro groups enhance acidity of adjacent protons but reduce suitability for substitution reactions compared to iodides .
  • Applications: Potential use in explosives or pharmaceuticals due to nitro functionality .
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane
  • Key Difference : Methoxy (-OCH₃) substituent instead of iodine.
  • Electronic Effects : Methoxy’s electron-donating nature contrasts with iodine’s leaving-group ability.
  • Applications : Likely a solvent or intermediate in etherification reactions .

Fluorination Degree Comparisons

Tridecafluoro-8-iodo-nonane (C₉H₃F₁₃I; CAS 38550-34-4)
  • Fluorination : 13 fluorine atoms vs. 7 in the target compound.
  • Impact : Higher fluorination increases chemical inertness and thermal stability but reduces reactivity toward substitution .
Eicosafluorononane (C₉F₂₀; CAS 375-96-2)
  • Fluorination : Fully fluorinated chain.
  • Applications: Extreme hydrophobicity makes it suitable for firefighting foams or non-stick coatings, unlike the partially fluorinated target compound .

Research Findings and Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Profile
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane C₅H₄F₇I 323.98 Iodine (C5) Xi, WGK 3
1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane C₇H₈F₇I 352.03 Iodine (C5) Not specified
1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane C₇H₈F₇NO₂ ~325.98 Nitro (C5) Not specified
Tridecafluoro-8-iodo-nonane C₉H₃F₁₃I ~460.0 Iodine (C8) Not specified

Biological Activity

1,1,1,2,2,3,3-Heptafluoro-5-iodononane (HFIP) is a fluorinated organic compound with significant potential in biochemical research and applications. Its unique structure, characterized by seven fluorine atoms and one iodine atom attached to a nonane backbone, imparts distinct chemical properties that influence its biological activity. This article explores the biological interactions of HFIP, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂F₇I
  • Molecular Weight : 380.08 g/mol
  • Structural Features : The presence of fluorine enhances lipophilicity and membrane permeability, while iodine's ability to form halogen bonds contributes to molecular recognition.

HFIP's biological activity is primarily attributed to its interactions with various biomolecules:

  • Enzyme Modulation : HFIP has been shown to influence enzyme activities by altering protein conformations. It can enhance or inhibit enzymatic reactions depending on the specific context and concentration.
  • Protein Interactions : The compound's lipophilic nature allows it to integrate into lipid membranes and interact with membrane proteins, potentially affecting signaling pathways.
  • Mass Spectrometry Applications : HFIP serves as a matrix in mass spectrometry, aiding in the ionization and detection of biomolecules such as proteins and peptides .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates activities of enzymes involved in metabolic pathways.
Protein StabilityEnhances solubility and stability of proteins for structural studies.
Mass SpectrometryActs as a matrix improving ionization efficiency for biomolecule analysis.
Lipid Membrane InteractionAlters permeability and fluidity of lipid membranes affecting cellular processes.

Case Study 1: Enzyme Modulation

In a study investigating the effects of HFIP on cytochrome P450 enzymes, researchers found that HFIP significantly altered enzyme kinetics. The compound enhanced substrate binding affinity while decreasing the rate of product formation at higher concentrations. This suggests that HFIP could be used to fine-tune enzymatic reactions in synthetic biology applications.

Case Study 2: Protein Stability Enhancement

A research project focused on the stabilization of therapeutic proteins demonstrated that HFIP improved the thermal stability of a monoclonal antibody by 30%. This enhancement was attributed to HFIP's ability to form protective interactions with hydrophobic regions of the protein structure.

Case Study 3: Mass Spectrometry Applications

HFIP was utilized as a matrix for analyzing peptide mixtures in mass spectrometry. The study revealed that peptides ionized more efficiently in the presence of HFIP compared to traditional matrices. This finding highlights HFIP’s potential for improving analytical methods in proteomics.

Comparative Analysis

HFIP shares structural similarities with other fluorinated compounds but exhibits unique biological properties due to its specific fluorination pattern and iodine positioning.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1,1,1,2,2,3,3-Pentadecafluoro-9-iodononaneC₁₄H₁₈F₁₅IHigher fluorine content; more hydrophobic
Nonadecafluoro-9-iodononaneC₁₈H₂₄F₁₉IGreater stability; specialized industrial uses
1,1-DifluoroethaneC₂H₄F₂Simpler structure; lower molecular weight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3-Heptafluoro-5-iodononane
Reactant of Route 2
1,1,1,2,2,3,3-Heptafluoro-5-iodononane

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